

An In-depth Technical Guide to Diethyl 3,4-pyridinedicarboxylate

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Compound of Interest

Compound Name: *Diethyl pyridine-3,4-dicarboxylate*

Cat. No.: *B155637*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl 3,4-pyridinedicarboxylate (CAS No. 1678-52-0), a pyridine derivative of significant interest in medicinal chemistry and materials science. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and known biological activities. Particular emphasis is placed on its emerging role as a modulator of prolyl-4-hydroxylase and as a precursor to Retinoid-related Orphan Receptor Gamma (ROR γ) inhibitors, highlighting its potential in the development of novel therapeutics.

Chemical and Physical Properties

Diethyl 3,4-pyridinedicarboxylate, also known as cinchomeronic ester, is a diester derivative of pyridine-3,4-dicarboxylic acid. It is a liquid at room temperature with a high boiling point and is soluble in organic solvents.

Property	Value	Reference
CAS Number	1678-52-0	[1]
Molecular Formula	C ₁₁ H ₁₃ NO ₄	[1]
Molecular Weight	223.23 g/mol	[1]
Appearance	Liquid	[1]
Boiling Point	172 °C at 21 mmHg	[1]
Density	1.145 g/mL at 25 °C	[1]
Refractive Index (n ₂₀ /D)	1.496	[1]
Flash Point	113 °C (closed cup)	[1]

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of Diethyl 3,4-pyridinedicarboxylate in CDCl₃ exhibits characteristic signals for the pyridine ring protons and the ethyl ester groups.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.04	s	1H	H-2 (Pyridine ring)
8.79	d, J = 5.2 Hz	1H	H-6 (Pyridine ring)
7.47	d, J = 5.2 Hz	1H	H-5 (Pyridine ring)
4.41 - 4.35	m	4H	-OCH ₂ CH ₃
1.38 - 1.34	m	6H	-OCH ₂ CH ₃

Note: The assignments are based on literature data and may require experimental verification.

¹³C NMR Spectroscopy, FT-IR Spectroscopy, and Mass Spectrometry

Detailed and experimentally verified spectral data for ^{13}C NMR, FT-IR, and mass spectrometry of Diethyl 3,4-pyridinedicarboxylate are not readily available in public databases. Researchers are advised to acquire this data for their specific samples to ensure accurate characterization. General characteristic absorptions in FT-IR would be expected for C=O (ester) and C-O stretching, as well as aromatic C=C and C-N stretching. The mass spectrum would be expected to show a molecular ion peak and fragmentation patterns corresponding to the loss of ethoxy and carbonyl groups.

Synthesis of Diethyl 3,4-pyridinedicarboxylate

The most common method for the synthesis of Diethyl 3,4-pyridinedicarboxylate is the Fischer esterification of 3,4-pyridinedicarboxylic acid.

Experimental Protocol: Fischer Esterification

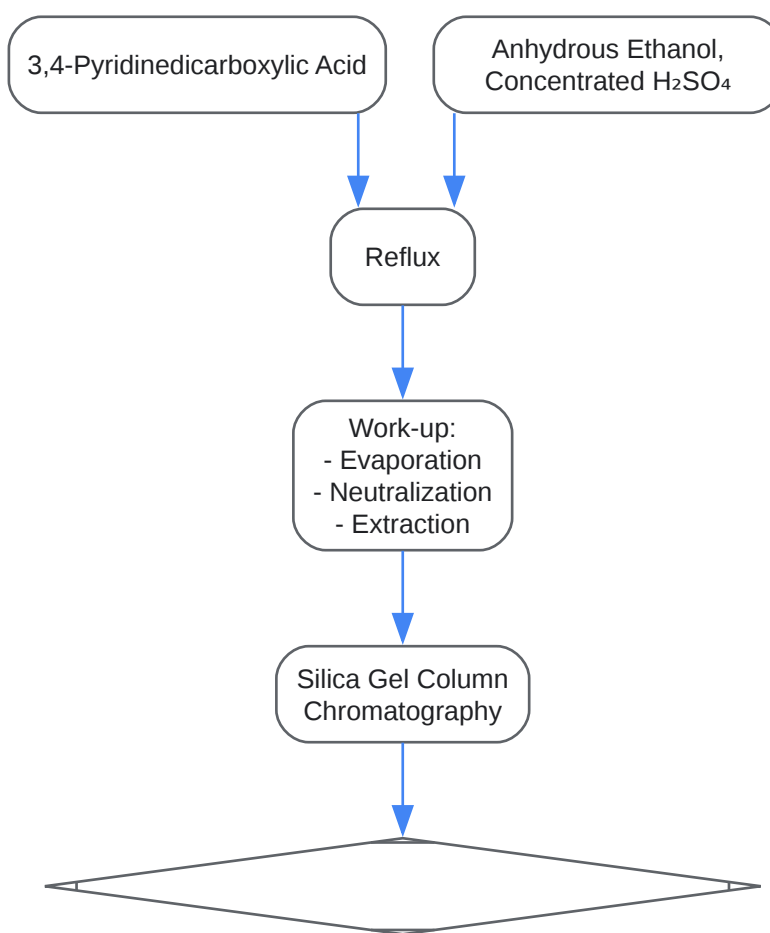
Materials:

- 3,4-Pyridinedicarboxylic acid
- Anhydrous Ethanol (EtOH)
- Concentrated Sulfuric Acid (H_2SO_4)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of 3,4-pyridinedicarboxylic acid (1 equivalent) in anhydrous ethanol, slowly add concentrated sulfuric acid (catalytic amount).
- Heat the reaction mixture to reflux for an extended period (e.g., 2 days) to ensure complete diesterification.

- After cooling the reaction mixture to room temperature, remove the excess ethanol by distillation under reduced pressure.
- Dissolve the resulting oily residue in ethyl acetate and neutralize it with a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a mixture of ethyl acetate and hexane) to obtain pure Diethyl 3,4-pyridinedicarboxylate.



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Caption: Fischer Esterification of 3,4-Pyridinedicarboxylic Acid.

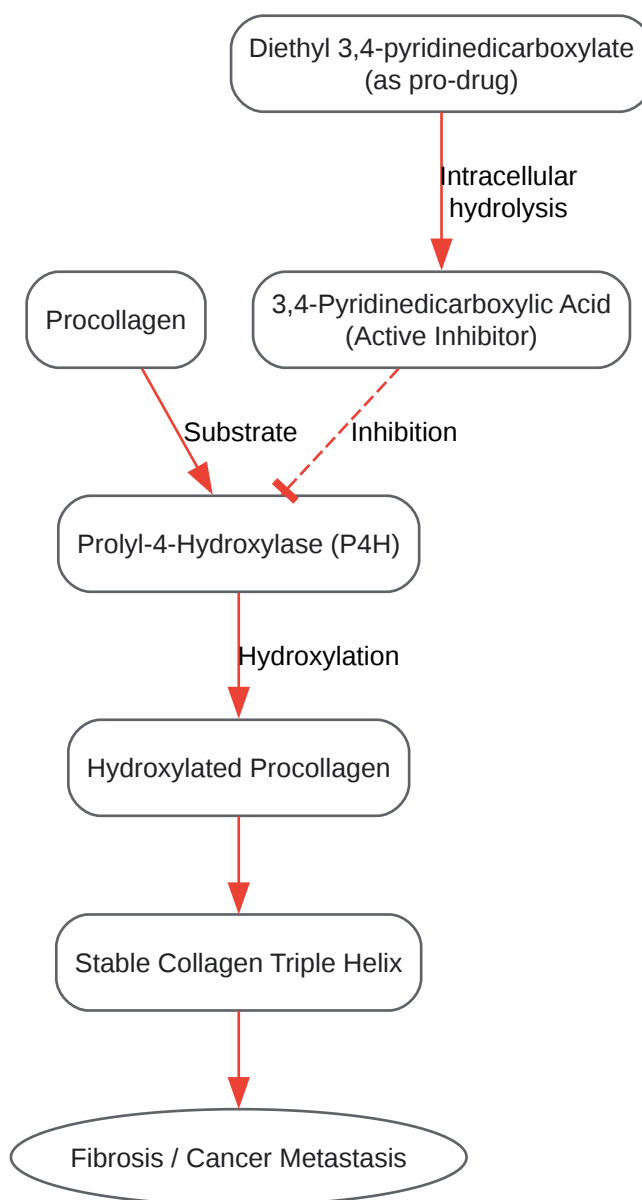
Biological Activity and Applications in Drug Development

Diethyl 3,4-pyridinedicarboxylate and its derivatives have garnered attention for their potential therapeutic applications, primarily as enzyme inhibitors and receptor modulators.

Inhibition of Prolyl-4-Hydroxylase

Pyridinedicarboxylic acids and their esters are known inhibitors of prolyl-4-hydroxylase (P4H), an enzyme crucial for collagen biosynthesis.^{[2][3]} The overproduction of collagen is a hallmark of fibrotic diseases and certain cancers.^[2] The diethyl ester form of these inhibitors is thought to act as a pro-drug, facilitating cell permeability, with intracellular hydrolysis releasing the active dicarboxylic acid that inhibits the enzyme.^[2] While the 2,4- and 2,5-isomers have been more extensively studied, the 3,4-isomer is also a potential candidate for the development of antifibrotic agents.^[2]

The inhibition of P4H by pyridinedicarboxylates is believed to occur through competition with the co-substrate, α -ketoglutarate, at the enzyme's active site.^[2]



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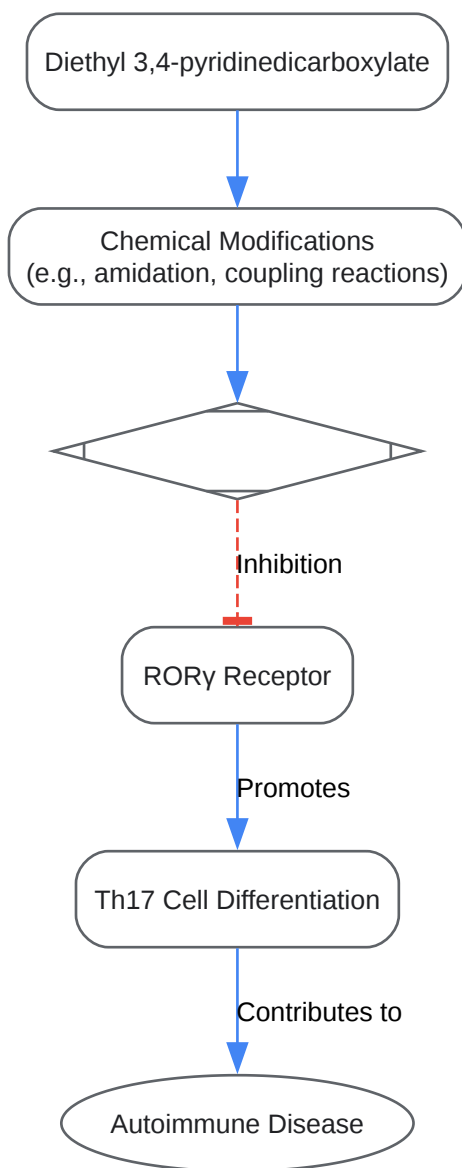
Caption: Proposed Mechanism of Prolyl-4-Hydroxylase Inhibition.

Precursor for ROR γ Inhibitors

Diethyl 3,4-pyridinedicarboxylate has been utilized as a starting material for the synthesis of Retinoid-related Orphan Receptor Gamma (ROR γ) inhibitors. ROR γ is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are implicated in the pathogenesis of autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis.[4]

Therefore, inhibitors of ROR γ are being actively pursued as potential therapeutics for these conditions.

The synthesis of ROR γ inhibitors from Diethyl 3,4-pyridinedicarboxylate typically involves multi-step chemical transformations to construct more complex molecules that can bind to the ligand-binding domain of the receptor.



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Caption: Logical Pathway from Precursor to Therapeutic Target.

Conclusion

Diethyl 3,4-pyridinedicarboxylate is a versatile chemical intermediate with significant potential in drug discovery and development. Its role as a precursor for ROR γ inhibitors and its potential as a prolyl-4-hydroxylase inhibitor make it a valuable scaffold for the design of novel therapeutics for autoimmune diseases and fibrotic conditions. Further research is warranted to fully elucidate its biological activities and to develop more efficient and diverse synthetic routes to its derivatives. This guide provides a foundational resource for researchers embarking on studies involving this promising compound.

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